N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride
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Overview
Description
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent such as bromomethyl derivatives in the presence of a base like potassium tert-butoxide in tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- **N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methylbenzamide
- **N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide
Comparison: N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities or catalytic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H18ClN5 |
---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-8-10(6-15(3)13-8)5-12-11-7-16(4)14-9(11)2;/h6-7,12H,5H2,1-4H3;1H |
InChI Key |
HHMZQKLNWUSXOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNC2=CN(N=C2C)C)C.Cl |
Origin of Product |
United States |
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